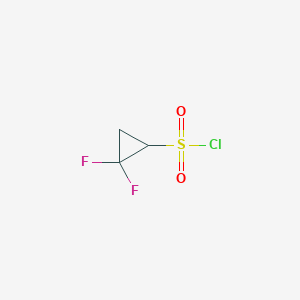

2,2-Difluorocyclopropane-1-sulfonyl chloride

Beschreibung

2,2-Difluorocyclopropane-1-sulfonyl chloride is a specialized organosulfur compound characterized by a strained cyclopropane ring with two fluorine substituents at the 2-position and a sulfonyl chloride group at the 1-position. This structure imparts unique reactivity due to the electron-withdrawing nature of fluorine and the inherent strain of the cyclopropane ring. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules in pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

2,2-difluorocyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF2O2S/c4-9(7,8)2-1-3(2,5)6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEHPDCUUOQBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Detailed Synthetic Route and Reaction Conditions

| Step | Reagents & Catalysts | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Chlorodifluoromethane + KOH + catalyst (tetraphenylarsonium chloride) | Controlled temperature, organic solvent | Formation of difluorocyclopropane intermediate | Not specified |

| 2 | Sulfonylation agent (e.g., chlorosulfonic acid or equivalent) | Low temperature, inert atmosphere | Introduction of sulfonyl chloride group | Not specified |

| 3 | Purification (filtration, washing, drying) | Low temperature, inert atmosphere | Isolated 2,2-Difluorocyclopropane-1-sulfonyl chloride | Optimized for purity |

Note: Exact yields and conditions depend on specific protocols and scale.

Reaction Mechanism Insights

- The sulfonyl chloride group is introduced via nucleophilic substitution or electrophilic sulfonylation.

- The presence of two fluorine atoms on the cyclopropane ring increases electrophilicity, facilitating the sulfonylation step.

- Catalysts such as tetraphenylarsonium chloride enhance phase transfer and reaction kinetics.

- The cyclopropane ring remains intact during sulfonylation but is reactive towards electrophiles and nucleophiles in subsequent transformations.

Comparative Analysis of Preparation Methods

| Aspect | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Scale | Milligram to gram scale | Kilogram to ton scale |

| Reaction Control | Batch reaction, manual control | Continuous flow reactors, automated control |

| Yield Optimization | Moderate, focused on proof-of-concept | High yield, cost-effective |

| Safety Considerations | Standard laboratory precautions | Enhanced safety protocols for scale-up |

| Purity and Quality Control | Basic purification methods | Advanced purification and quality assurance |

Research Findings and Data Summary

- The sulfonyl chloride formation is sensitive to temperature and moisture; low temperatures (-5 to 0 °C) and inert atmospheres (argon) are preferred to prevent decomposition.

- Catalysts like tetraphenylarsonium chloride significantly improve reaction efficiency.

- Continuous flow methods improve reproducibility and scalability.

- The fluorinated cyclopropane ring's electronic effects facilitate sulfonyl chloride group introduction while maintaining ring integrity.

- The compound can be stored under argon at low temperatures (-20 °C) for extended periods without significant decomposition.

Notes on Related Sulfonyl Chloride Syntheses

While direct literature on this compound preparation is limited, analogous sulfonyl chlorides are synthesized via:

- Oxidation of thiols with bleach (NaOCl) in acidic media at low temperatures.

- Diazotization and substitution reactions starting from aniline derivatives.

- Chlorination of sulfonic acids or sulfonamides under controlled conditions.

These methods provide insight into handling sulfonyl chloride functional groups and optimizing reaction conditions for sensitive fluorinated substrates.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluorocyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles, leading to ring-opening and formation of more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Amines, alcohols, thiols

Bases: Potassium hydroxide, sodium hydroxide

Catalysts: Tetraphenylarsonium chloride, 18-crown-6

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reactions .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

2,2-Difluorocyclopropane-1-sulfonyl chloride serves as a crucial building block in the synthesis of complex organic molecules. It is utilized as a reagent in various organic transformations, including:

- Substitution Reactions : The sulfonyl chloride group can be substituted with nucleophiles (amines, alcohols, thiols), forming sulfonamides and sulfonates.

- Addition Reactions : The cyclopropane ring can undergo addition reactions with electrophiles, leading to ring-opening and the formation of more complex structures .

Biological Applications

The compound has shown potential in developing bioactive compounds and enzyme inhibitors:

- Antimicrobial Activity : It inhibits bacterial dihydropteroate synthase, essential for folate synthesis in bacteria, leading to bacteriostatic effects. The presence of fluorine enhances its reactivity compared to non-fluorinated analogs .

- Enzyme Inhibition : It has been studied for its ability to inhibit serine proteases, demonstrating IC50 values in the nanomolar range .

Pharmaceutical Chemistry

In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and potential drug candidates:

- Drug Development : Its derivatives have been evaluated for antibacterial properties against various strains, indicating its potential role in antibiotic development .

- Cytotoxicity Studies : In vitro assays have shown significant cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), suggesting its application in cancer therapy .

Industrial Applications

The compound finds use in producing specialty chemicals and materials due to its unique reactivity:

- Specialty Chemicals Production : It is employed in synthesizing various industrial chemicals and materials that require specific reactivity profiles .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria at low concentrations (50 µg/mL) .

- Synthesis and Reactivity : Research indicates efficient reactions with different amines to form sulfonamides, which can lead to novel compounds with enhanced biological activities .

- Metabolic Stability : Investigations suggest that this compound maintains stability under physiological conditions, allowing for sustained antimicrobial action without rapid degradation .

Wirkmechanismus

The mechanism of action of 2,2-Difluorocyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, while the cyclopropane ring can participate in addition reactions . These reactions lead to the formation of various derivatives with potential biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects : Fluorine’s electronegativity increases the electrophilicity of the sulfonyl chloride group compared to methyl substituents, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) . Methyl groups, being electron-donating, stabilize the cyclopropane ring but reduce sulfonyl chloride reactivity .

Biologische Aktivität

2,2-Difluorocyclopropane-1-sulfonyl chloride is a synthetic compound characterized by its unique cyclopropane structure and sulfonyl chloride functional group. Its molecular formula is , with a molecular weight of approximately 176.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent.

The biological activity of this compound primarily stems from its ability to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making the compound valuable in treating bacterial infections. The presence of fluorine atoms enhances its electrophilicity, increasing reactivity compared to non-fluorinated analogs, which can improve efficacy in biological contexts.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Properties : Exhibits significant inhibitory effects against various bacterial strains.

- Reactivity with Nucleophiles : Reacts readily with amines and other nucleophiles, forming sulfonamides that retain biological activity.

- Potential Pharmacokinetic Advantages : The fluorination may enhance absorption and distribution in biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Fluorocyclopropane-1-sulfonamide | Single fluorine on cyclopropane | Lower reactivity compared to 2,2-Difluorocyclopropane-1-sulfonamide |

| Cyclopropane-1-sulfonamide | Non-fluorinated cyclopropane | Lacks fluorine-induced electronic effects |

| Sulfanilamide | Classic sulfonamide structure | First discovered sulfa drug; significant historical importance |

The presence of two fluorine atoms in 2,2-Difluorocyclopropane-1-sulfonamide imparts distinct electronic and steric properties that enhance its reactivity and potential applications compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at the sulfonyl group could enhance antimicrobial potency.

- Synthesis and Reactivity : Research has shown that the compound reacts efficiently with different amines to form sulfonamides. This reaction pathway has been exploited to synthesize novel compounds with enhanced biological activities.

- Metabolic Stability : Investigations into the metabolic pathways of fluorinated compounds suggest that this compound maintains stability under physiological conditions, allowing for sustained antimicrobial action without rapid degradation .

Q & A

Q. What are the common synthetic routes for 2,2-difluorocyclopropane-1-sulfonyl chloride, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves cyclopropane ring formation via asymmetric cyclopropanation, followed by sulfonyl chloride introduction. Key steps include Friedel-Crafts acylation and enantiospecific carbonyl reduction. Critical parameters include temperature control (<5°C during sulfonation to prevent side reactions) and stoichiometric ratios of fluorinating agents (e.g., sulfur tetrafluoride derivatives). Purity of intermediates, monitored by GC-MS or NMR, is essential to avoid byproducts .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR is critical for confirming difluorocyclopropane geometry and sulfonyl chloride functionality. NMR can resolve cyclopropane ring strain effects.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities in cyclopropane derivatives.

- FTIR : Confirms sulfonyl chloride vibrations (~1370–1400 cm) and C-F stretches (1000–1100 cm) .

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and prone to hydrolysis. Stability is maintained under inert atmospheres (argon or nitrogen) at –20°C in anhydrous solvents like dichloromethane. Degradation products (e.g., sulfonic acids) can be quantified via NMR or LC-MS. Accelerated stability studies under elevated humidity (40–60% RH) reveal a half-life of <72 hours .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl group and cyclopropane ring strain enhance electrophilicity at the sulfur center. DFT calculations show a lowered activation energy (~15–20 kJ/mol) for nucleophilic attack compared to non-fluorinated analogs. Kinetic studies using stopped-flow techniques reveal a second-order dependence on nucleophile concentration, suggesting a concerted -like mechanism .

Q. How can researchers resolve contradictory data regarding the compound’s reactivity with biomolecules?

Contradictions arise from solvent polarity effects and competing reaction pathways. For example:

- In aqueous buffers, hydrolysis dominates, masking sulfonamide formation.

- In aprotic solvents (e.g., DMF), sulfonylation of amines proceeds efficiently. Methodological solutions:

- Use kinetic isotope effects (KIE) to distinguish hydrolysis vs. substitution.

- Employ -radiolabeling to track sulfonate vs. sulfonamide products .

Q. What computational models predict the environmental persistence and bioaccumulation potential of this compound?

Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) estimate a moderate bioaccumulation factor (BCF = 350–500) due to fluorinated hydrophobicity. Molecular dynamics simulations predict strong adsorption to indoor surfaces (e.g., silica or PVC), reducing airborne persistence. Experimental validation via microspectroscopic imaging (e.g., ToF-SIMS) confirms surface-bound degradation intermediates .

Q. What strategies mitigate enantiomeric impurities during asymmetric synthesis of cyclopropane derivatives?

- Chiral Auxiliaries : Use of (1R,2S)-configured amine templates to enforce cyclopropane geometry.

- Catalytic Enantioselection : Palladium-catalyzed asymmetric cyclopropanation with ee >95% achieved using BINAP ligands.

- Crystallization-Induced Dynamic Resolution (CIDR) : Enhances enantiopurity via selective crystallization of diastereomeric salts .

Methodological Challenges and Solutions

Q. How can researchers design experiments to differentiate cyclopropane ring strain effects from electronic effects in reactivity studies?

- Comparative Studies : Synthesize non-fluorinated analogs (e.g., cyclopropane-1-sulfonyl chloride) and measure reaction kinetics.

- Isothermal Titration Calorimetry (ITC) : Quantify strain energy contributions via enthalpy changes.

- Substituent Hammett Analysis : Correlate electronic parameters (σ, σ) with reaction rates .

Q. What advanced spectroscopic techniques resolve ambiguities in fluorine coupling patterns?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.